Comprehensive Technical Guide on 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
Comprehensive Technical Guide on 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
Executive Summary
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly referred to as α-retinyl palmitate) is a highly specialized structural isomer of the classical vitamin A ester, β-retinyl palmitate. By shifting the double bond within the ionone ring, this compound exhibits a unique steric profile that fundamentally alters its pharmacokinetic transport, receptor binding kinetics, and metabolic fate. This whitepaper provides an in-depth analysis of its chemical structure, orthologous signaling pathways, and the rigorous analytical protocols required for its quantification in drug development and dermatological research.
Chemical Structure & Physicochemical Causality
The structural identity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is defined by two critical modifications to the standard retinoid backbone[1]:
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Ionone Ring Isomerization (4,5-Didehydro-5,6-dihydro): In classical β-retinol, the cyclohexene ring contains a double bond at the C5-C6 position. In this compound, the C5-C6 bond is saturated (dihydro), and a new double bond is introduced at the C4-C5 position (didehydro). This shift from a β-ionone to an α-ionone ring introduces a chiral center at C6 and alters the spatial geometry of the polyene chain.
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Esterification (15-Hexadecanoate): The terminal hydroxyl group at C15 is esterified with palmitic acid (a 16-carbon saturated fatty acid). This massive lipophilic tail dictates the molecule's partitioning into lipid rafts and chylomicrons.
Causality in Drug Design: The shift to the α-ionone ring is not merely structural; it is functionally restrictive. The altered steric hindrance prevents the hydrolyzed free alcohol (α-retinol) from binding to[2]. Consequently, α-retinoids bypass classical hepatic mobilization, localizing their effects to peripheral tissues without inducing systemic hypervitaminosis A.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate |
| Common Synonym | α-Retinyl Palmitate |
| CAS Registry Number | [1] |
| Molecular Formula | C36H60O2 |
| Molecular Weight | 524.86 g/mol |
| LogP (Predicted) | > 8.5 (Highly Lipophilic) |
| Transport Affinity | Chylomicrons (High) / RBP4 (None) |
Metabolic Pathway & Receptor Kinetics
Upon topical application or dietary absorption, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate acts as a prodrug. It must undergo a cascade of enzymatic transformations to exert transcriptional control over target genes.
Because it lacks RBP4 affinity, it is heavily reliant on local tissue esterases and for cellular retention and storage[2]. Once hydrolyzed, it follows an orthologous oxidation pathway to form α-retinoic acid, which subsequently binds to Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).
Diagram 1: Metabolic conversion pathway of α-Retinyl Palmitate to active nuclear receptor ligands.
Experimental Methodologies: HPLC-MS/MS Quantification
Standard C18 reverse-phase chromatography frequently fails to resolve α-retinyl palmitate from β-retinyl palmitate due to their identical molecular weights and near-identical polarities. To achieve baseline separation, a must be utilized, which offers superior shape selectivity for the subtle steric differences between the α- and β-ionone rings[3].
Self-Validating Protocol: Extraction and Separation
Objective: Isolate and quantify 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate from biological matrices or lipid-based formulations.
Step 1: Matrix Preparation & Antioxidant Quenching
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Action: Homogenize 100 mg of sample matrix in 1 mL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT) and 50 pmol of Retinyl Acetate (Internal Standard).
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Causality: The conjugated polyene chain of retinoids is highly susceptible to radical-mediated auto-oxidation and UV degradation. BHT quenches free radicals, preserving the 4,5-didehydro structure. The internal standard establishes a self-validating baseline for extraction recovery.
Step 2: Liquid-Liquid Extraction (LLE)
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Action: Add 2 mL of Hexane:Dichloromethane (DCM) (4:1, v/v). Vortex for 2 minutes, then centrifuge at 4°C (10,000 x g for 5 mins).
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Causality: The 15-hexadecanoate moiety renders the target molecule exceptionally lipophilic. Hexane ensures maximum partitioning of the ester into the organic phase, while DCM disrupts strong lipid-protein interactions in the matrix.
Step 3: Evaporation and Reconstitution
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Action: Extract the upper organic layer, dry completely under a gentle stream of ultra-pure Nitrogen gas (N2) in the dark, and reconstitute in 200 µL of Methanol:Methyl tert-butyl ether (MTBE) (1:1, v/v).
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Causality: Nitrogen prevents oxidative degradation during concentration. MTBE is required in the reconstitution solvent to maintain the solubility of the highly hydrophobic palmitate ester prior to injection.
Step 4: C30 RP-HPLC-MS/MS Analysis
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Action: Inject 10 µL onto a C30 column (e.g., YMC Carotenoid, 3 µm, 4.6 × 150 mm). Run an isocratic elution using Methanol/MTBE/Water. Detect via Electrospray Ionization (ESI) in positive ion mode, monitoring the pseudomolecular ion transitions.
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Causality: The C30 column's rigid structural conformation discriminates between the C4-C5 and C5-C6 double bond positions, preventing co-elution[3].
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Self-Validation Checkpoint: Calculate the recovery of the Retinyl Acetate internal standard. If recovery falls outside the 85%–110% range, or if peak tailing exceeds a symmetry factor of 1.5, the extraction must be aborted and repeated to ensure data integrity.
Diagram 2: Workflow for the extraction and C30 HPLC-MS/MS quantification of α-Retinyl Palmitate.
References
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Title: Structural bias in vitamin A metabolism: Why α-retinoids miss the eye Source: Journal of Biological Chemistry (JBC) URL: [Link]
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Title: An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters Source: Analytical Biochemistry / NIH PMC URL: [Link]
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Title: Relative contribution of α-carotene to postprandial vitamin A concentrations in healthy humans after carrot consumption Source: American Journal of Clinical Nutrition / NIH PMC URL: [Link]
